molecular formula C24H32N4O3S B2503134 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate CAS No. 886906-72-5

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate

Cat. No.: B2503134
CAS No.: 886906-72-5
M. Wt: 456.61
InChI Key: VKLMDXWHFCHUOJ-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with hydroxyl, ethyl, and 4-isopropylphenyl groups. The piperidine-3-carboxylate moiety introduces a bicyclic structure, which may influence its conformational flexibility and intermolecular interactions. Hydrogen bonding patterns, critical for crystal packing and stability, can be analyzed using graph set theory , while ring puckering in the piperidine moiety may be quantified via Cremer-Pople coordinates .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-5-19-25-24-28(26-19)22(29)21(32-24)20(17-11-9-16(10-12-17)15(3)4)27-13-7-8-18(14-27)23(30)31-6-2/h9-12,15,18,20,29H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLMDXWHFCHUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H25N5O5S
  • Molecular Weight : 459.52 g/mol
  • IUPAC Name : this compound

The compound primarily targets two critical proteins:

  • Activating Transcription Factor 4 (ATF4)
  • Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-kB)

Pathways Affected

The compound influences several biochemical pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway : Involved in protein folding and quality control.
  • NF-kB Inflammatory Pathway : Plays a crucial role in immune response and inflammation.

The interaction with ATF4 and NF-kB suggests that the compound may modulate stress responses and inflammatory processes in cells, potentially leading to neuroprotective and anti-inflammatory effects .

Biological Activity

The biological activity of the compound has been evaluated in various studies:

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal cell death induced by oxidative stress and inflammation, likely through the modulation of the ER stress and NF-kB pathways .

Anti-inflammatory Properties

The compound's ability to inhibit NF-kB activation suggests it may reduce inflammation. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases .

Pharmacokinetics

Factors influencing the pharmacokinetic profile of the compound include:

  • Solubility : Affects absorption and bioavailability.
  • Stability : Influences shelf-life and efficacy.
  • Molecular Weight : Impacts distribution within biological systems.

These properties are crucial for determining the therapeutic potential and safety profile of the compound in clinical settings .

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Neuroprotection :
    • A study demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was linked to the downregulation of pro-apoptotic factors and upregulation of neuroprotective genes .
  • Anti-inflammatory Response :
    • Another study assessed the compound's impact on inflammatory markers in a mouse model of induced inflammation. Results showed a marked decrease in cytokine levels (e.g., TNF-alpha and IL-6), indicating effective modulation of the inflammatory response .

Comparison with Similar Compounds

Key Observations:

The 4-isopropylphenyl substituent is electron-donating, contrasting with the electron-withdrawing 4-nitrophenyl group in the comparator. This difference may influence electronic properties and reactivity, such as electrophilic substitution rates.

Piperidine Position :

  • The piperidine-3-carboxylate in the target compound versus piperidine-4-carboxylate in the comparator alters steric and electronic environments, which could impact binding affinity in biological systems or crystal packing efficiency .

Hydrogen Bonding :

  • The hydroxyl group on the thiazolo-triazole core in both compounds likely participates in hydrogen bonding, but the nitro group in the comparator may introduce additional intermolecular interactions, such as dipole-dipole forces or π-stacking .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Heterocycle Formation : Condensation of triazole and thiazole precursors under reflux in ethanol or acetonitrile, with phosphorus oxychloride as a coupling agent for carboxylate activation .
  • Purification : Use of solvents like ethanol/methanol for crystallization, with temperature control (e.g., 50–80°C) and extended reaction times (72+ hours) to enhance purity .
  • Key Considerations : Solvent polarity and catalyst selection (e.g., copper sulfate/sodium ascorbate for click chemistry) significantly impact regioselectivity and yield .

Q. How is the structural identity of this compound validated, and which analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, with DMSO-d₆ as a solvent to resolve hydroxyl and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution FAB-MS or ESI-MS validates molecular weight (±0.1 Da tolerance) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%), while TLC (CH₂Cl₂/MeOH 30:1) monitors reaction progress .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 7.4) using nephelometry; hydrophobic moieties (isopropylphenyl) may limit aqueous solubility .
  • Stability : Accelerated degradation studies under UV light, heat (40–60°C), and varied pH (3–10) via HPLC to identify degradation products .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with lanosterol 14α-demethylase, and what validation steps are required?

  • Methodological Answer :
  • Target Selection : Retrieve enzyme structures (e.g., PDB ID: 3LD6) and prepare ligand files using Open Babel for charge assignment .
  • Docking Protocol : AutoDock Vina with Lamarckian GA parameters; validate using co-crystallized ligands (RMSD <2.0 Å) .
  • Post-Docking Analysis : MM/GBSA binding energy calculations and hydrogen bond/π-π stacking analysis with PyMOL .

Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., SAR vs. cytotoxicity)?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) and cytotoxicity (MTT assay) for analogs with varying substituents (e.g., fluorophenyl vs. isopropylphenyl) .
  • Structural Clustering : Group compounds by substituent polarity/logP to identify trends in selectivity-toxicity trade-offs .

Q. How is the compound’s antifungal activity mechanistically evaluated beyond MIC assays?

  • Methodological Answer :
  • Time-Kill Curves : Assess fungistatic vs. fungicidal effects at 2×/4× MIC over 24–48 hours .
  • Ergosterol Quantification : HPLC-MS to measure ergosterol depletion in treated fungal cells, confirming lanosterol 14α-demethylase inhibition .

Methodological Challenges & Contradictions

Q. Why do synthetic yields vary when substituting piperidine with other heterocycles (e.g., morpholine)?

  • Analysis :
  • Steric hindrance from 4-isopropylphenyl groups reduces nucleophilic attack efficiency during piperidine coupling, requiring excess reagents (1.5–2.0 eq) .
  • Morpholine’s smaller ring size may improve reactivity but reduce solubility, necessitating solvent optimization (e.g., THF→DMF) .

Q. How to reconcile discrepancies in reported logP values between computational and experimental methods?

  • Resolution :
  • Experimental : Use shake-flask (octanol/water) with LC-MS quantification, accounting for ionization (pKa correction via SiriusT3) .
  • Computational : Compare ClogP (ChemAxon) vs. XLogP3 (PubChem) algorithms; validate with analogs from crystallographic data .

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